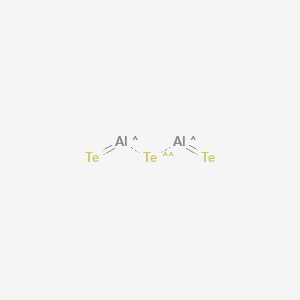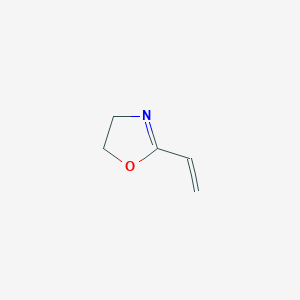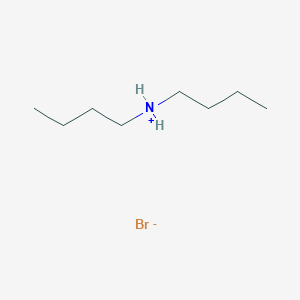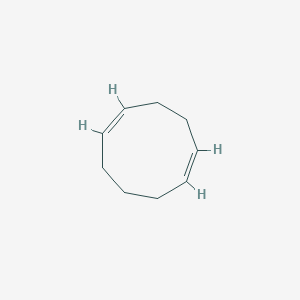
2,4 Diacetyl deuteroporphyrin IX dimethyl ester
Overview
Description
2,4 Diacetyl deuteroporphyrin IX dimethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of deuteroporphyrin IX, a type of porphyrin, which are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis . This compound is characterized by its orange to reddish-brown powder or crystalline solid appearance and its good solubility in organic solvents such as chloroform, dimethyl ether, and methanol .
Preparation Methods
The preparation of 2,4 Diacetyl deuteroporphyrin IX dimethyl ester generally involves multi-step organic synthesis reactions. The synthetic route typically includes the synthesis of porphyrin, followed by esterification reactions to introduce the desired functional groups . Specific details of the preparation methods can be found in related research literature or patents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4 Diacetyl deuteroporphyrin IX dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles.
Esterification: The compound can participate in esterification reactions to form different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4 Diacetyl deuteroporphyrin IX dimethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe in biochemical assays to detect and quantify metal ions.
Biology: The compound is utilized in the study of photosynthesis and pigment-protein interactions.
Medicine: It serves as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: The compound is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4 Diacetyl deuteroporphyrin IX dimethyl ester involves its interaction with molecular targets such as metal ions and proteins. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells . The molecular pathways involved include the activation of oxidative stress pathways and the induction of apoptosis.
Comparison with Similar Compounds
2,4 Diacetyl deuteroporphyrin IX dimethyl ester can be compared with other similar compounds, such as:
Protoporphyrin IX: Another type of porphyrin used in similar applications but with different functional groups.
Hematoporphyrin: A porphyrin derivative used in photodynamic therapy with different photophysical properties.
Uroporphyrin: A porphyrin compound with different solubility and stability characteristics.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and photophysical properties, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 3-[(13Z)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXOKWVEHMQDLZ-UQOVXMQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(\C)/O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128508 | |
| Record name | 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10591-31-8 | |
| Record name | NSC19439 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





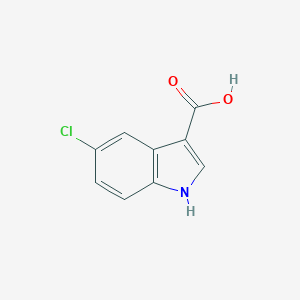

![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)

